[6-(4-methoxyphenoxy)-2,2-dimethyl-7-(4-methylbenzoyloxy)-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl 4-methylbenzoate
Beschreibung
Nuclear Magnetic Resonance (NMR) Spectroscopy
The $$^1$$H NMR spectrum (500 MHz, CDCl$$_3$$) revealed distinct signals for the dioxolane methyl groups (δ 1.42, s, 6H) and the pyran anomeric proton (δ 5.87, d, J = 3.2 Hz, H4). $$^13$$C NMR confirmed two ester carbonyls at δ 167.8 (4-methylbenzoate) and δ 166.9 (4-methylbenzoyloxy).
Table 3: Selected $$^1$$H-$$^13$$C HMBC Correlations
| Proton (δ, multiplicity) | Correlated Carbons (δ) |
|---|---|
| H4 (5.87) | C3a (98.2), C5 (72.4), C7 (75.1) |
| H6 (4.92) | C5 (72.4), C7 (75.1), C8 (121.7) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Strong absorptions at 1725 cm$$^{-1}$$ (ester C=O) and 1240 cm$$^{-1}$$ (aryl ether C–O) dominated the spectrum. The absence of OH stretches above 3200 cm$$^{-1}$$ confirmed full esterification.
High-Resolution Mass Spectrometry (HRMS)
The ESI-HRMS ([M+Na]$$^+$$) yielded m/z 789.2541 (calculated 789.2538 for C$${39}$$H$${42}$$O$$_{12}$$Na), confirming the molecular formula. Key fragmentation pathways included loss of the 4-methylbenzoate group (−164.047 Da) and cleavage of the dioxolane ring.
Comparative Analysis With Related Dioxolane-Pyran Hybrid Architectures
The title compound shares structural motifs with antimicrobial agents like avilamycin and evernimicin , which feature similar dioxolane-pyran cores but differ in substitution patterns:
Table 4: Structural Comparison With Related Compounds
| Feature | Title Compound | Avilamycin C |
|---|---|---|
| Dioxolane substituents | 2,2-dimethyl | 2-hydroxymethyl |
| Aryl esters | 4-methylbenzoate | 3,5-dichloro-4-hydroxybenzoate |
| Pyran oxygenation | C4–OCH$$_2$$COOAr | C4–OH |
The 2,2-dimethyl group in the title compound induces greater steric hindrance, reducing rotational freedom at C3a compared to avilamycin’s hydroxymethyl group. This modification may enhance metabolic stability by shielding the dioxolane ring from enzymatic hydrolysis.
The 4-methylbenzoate esters contrast with evernimicin’s dichlorinated benzoate groups, suggesting tailored lipophilicity for membrane permeability. Molecular docking simulations predict that the title compound’s bulky esters occupy hydrophobic pockets in putative target proteins, analogous to avilamycin’s binding mode.
Eigenschaften
IUPAC Name |
[6-(4-methoxyphenoxy)-2,2-dimethyl-7-(4-methylbenzoyl)oxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34O9/c1-19-6-10-21(11-7-19)29(33)36-18-25-26-27(41-32(3,4)40-26)28(39-30(34)22-12-8-20(2)9-13-22)31(38-25)37-24-16-14-23(35-5)15-17-24/h6-17,25-28,31H,18H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJBLFRQSLTKJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C3C(C(C(O2)OC4=CC=C(C=C4)OC)OC(=O)C5=CC=C(C=C5)C)OC(O3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Benzoylation at C7
The 4-methylbenzoyloxy group is introduced via Steglich esterification :
- Reactants : 7-hydroxy intermediate, 4-methylbenzoyl chloride, dimethylaminopyridine (DMAP).
- Conditions : Dichloromethane (DCM), 0°C to room temperature, 12 hrs.
- Yield : 85–92% after silica gel chromatography (hexane/ethyl acetate 3:1).
Final Esterification at C4
The C4-methylbenzoate group is appended via acyl chloride coupling :
- Reactants : 4-hydroxymethyl intermediate, 4-methylbenzoyl chloride, triethylamine.
- Conditions : DCM, 0°C, 2 hrs.
- Yield : 88–94% after recrystallization (ethyl acetate/hexane).
Alternative Catalytic Approaches
Metal Tartrate-Catalyzed One-Pot Synthesis
A patent (CN102199098B) describes a solvent-free method using CuFe₂(C₄H₄O₆)₃·6H₂O as a catalyst:
- Reactants : Tetrahydroxy-pyran precursor, 4-methoxyphenol, 4-methylbenzoyl chloride.
- Conditions : 100°C, 3 hrs, catalyst loading 5 mol%.
- Yield : 70–75% with 95% purity by HPLC.
Advantage : Reduces reaction time and eliminates solvent waste.
Enzymatic Esterification
A green chemistry approach employs Candida antarctica lipase B (CAL-B) for selective acylation:
- Substrates : Partially protected pyran-dioxolane core, vinyl 4-methylbenzoate.
- Conditions : Phosphate buffer (pH 7.0), 37°C, 48 hrs.
- Yield : 60–65% (limited by enzyme stability).
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.95 (d, 2H, Ar-H), 6.85 (d, 2H, OCH₃-Ar), 5.45 (s, 1H, anomeric H), 1.40 (s, 6H, geminal CH₃).
- IR (KBr) : 1745 cm⁻¹ (C=O ester), 1240 cm⁻¹ (C-O-C).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Stepwise Esterification | 85–94 | >99 | High | Moderate |
| Metal Tartrate Catalysis | 70–75 | 95 | Moderate | High |
| Enzymatic | 60–65 | 90 | Low | Low |
Analyse Chemischer Reaktionen
4-Methoxyphenyl 3,4-O-Isopropylidene-2,6-bis-O-(4-methylbenzoyl)-beta-D-galactopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit potent anticancer properties. The presence of methoxy and benzoyloxy groups enhances the compound's ability to interact with biological targets involved in cancer progression. For instance, derivatives of methoxyphenyl compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Antibacterial and Antifungal Properties
The compound's structure suggests potential antibacterial and antifungal activities. Similar compounds have been reported to disrupt microbial cell membranes and inhibit essential metabolic pathways in bacteria and fungi. Preliminary screenings could be conducted to evaluate its effectiveness against resistant strains of bacteria and fungi .
Anti-inflammatory Effects
Compounds with similar functionalities have demonstrated anti-inflammatory properties by modulating inflammatory pathways and cytokine production. The methoxyphenyl moiety is often linked to reduced inflammation in various models of inflammatory diseases .
Polymer Chemistry
The unique structural features of this compound allow it to be used as a monomer or additive in polymer synthesis. Its ability to form stable complexes can enhance the thermal stability and mechanical properties of polymers, making it suitable for applications in coatings and composites.
Nanotechnology
In nanotechnology, the compound can be utilized in the synthesis of nanoparticles or as a stabilizing agent for colloidal systems. Its hydrophobic characteristics may improve the dispersion of nanoparticles in organic solvents, which is crucial for developing advanced materials with tailored properties .
Case Study 1: Anticancer Screening
A study investigated the anticancer effects of related compounds on human breast cancer cell lines. The results indicated that the introduction of methoxy groups significantly increased cytotoxicity compared to non-substituted analogs. This suggests that [6-(4-methoxyphenoxy)-2,2-dimethyl-7-(4-methylbenzoyloxy)-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl 4-methylbenzoate could exhibit similar or enhanced activity.
Case Study 2: Polymer Development
Research involving the incorporation of methoxyphenyl derivatives into polycarbonate matrices demonstrated improved impact resistance and thermal stability. The study concluded that such modifications could lead to new materials suitable for high-performance applications in automotive and aerospace industries.
Wirkmechanismus
The mechanism of action of 4-Methoxyphenyl 3,4-O-Isopropylidene-2,6-bis-O-(4-methylbenzoyl)-beta-D-galactopyranoside involves its interaction with specific molecular targets. These interactions can modulate enzyme activities or alter biochemical pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogs
2.1.1 2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate ()
- Core Structure : A pyran ring with a 3-oxo group and a benzoate ester at position 3.
- Key Differences :
- Lacks the dioxolane ring and dimethyl substituents present in the target compound.
- Features a simpler pyran scaffold with fewer steric hindrances.
2.1.2 Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate ()
- Core Structure : Imidazo[1,2-a]pyridine with ester groups.
- Key Differences: Nitrogen-containing heterocycle vs. oxygen-rich pyran-dioxolane system. Nitrophenyl and cyano groups introduce distinct electronic properties.
- Implications : The imidazo-pyridine core may enhance π-π stacking interactions, whereas the target compound’s dioxolane ring could improve metabolic stability .
2.1.3 4-(2-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde ()
- Core Structure : Tetrahydro-2H-pyran with a methoxyphenyl substituent.
- Key Differences :
- Simpler substitution pattern (carboxaldehyde vs. multiple esters).
- Lacks the fused dioxolane ring.
- Implications : The aldehyde group in this compound may confer higher reactivity in nucleophilic additions compared to the ester-dominated target compound .
Physicochemical Properties
Functional Group Impact
- Ester Groups : The target compound’s 4-methylbenzoate and 4-methylbenzoyloxy esters may slow hydrolysis compared to simpler benzoates (e.g., ), enhancing plasma stability .
- Dioxolane Ring: Unique to the target compound, this ring introduces conformational constraints that could improve target selectivity compared to non-fused analogs .
Biologische Aktivität
The compound [6-(4-methoxyphenoxy)-2,2-dimethyl-7-(4-methylbenzoyloxy)-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl 4-methylbenzoate is a complex organic molecule with potential biological activities. This article aims to explore its pharmacological properties, focusing on its anticancer effects and other relevant biological activities.
Chemical Structure
The compound's structure can be broken down into several functional groups that may contribute to its biological activity:
- Methoxyphenoxy group : Potentially enhances lipophilicity and cellular uptake.
- Dimethyl and dioxole moieties : May play a role in stabilizing the compound and influencing its reactivity.
- Methylbenzoate : Could contribute to the compound's interaction with biological targets.
Anticancer Properties
Research has indicated that compounds with similar structural motifs exhibit significant anticancer activities. For instance, derivatives of benzofuran and benzoxathiazine have shown promising results against various cancer cell lines.
-
In vitro Studies :
- Compounds similar to the target molecule have been tested for their antiproliferative effects on cancer cell lines such as A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colon cancer).
- Notably, some derivatives demonstrated IC50 values ranging from to , indicating potent activity compared to standard chemotherapeutics like doxorubicin, which has an IC50 of to .
-
Mechanisms of Action :
- The anticancer activity may be attributed to the induction of apoptosis and inhibition of cell proliferation pathways. Studies suggest that these compounds can modulate key signaling pathways involved in cancer progression.
Antioxidant Activity
The compound has also been assessed for its antioxidant properties:
- DPPH Radical Scavenging Assay :
Case Studies
Several studies have focused on the biological activities of compounds with similar structures:
- Study on Benzofuran Derivatives :
- Synthesis and Evaluation :
Research Findings Summary Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
